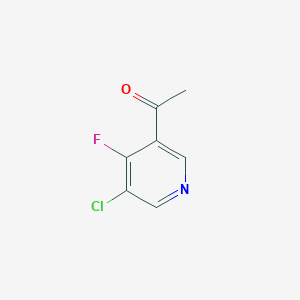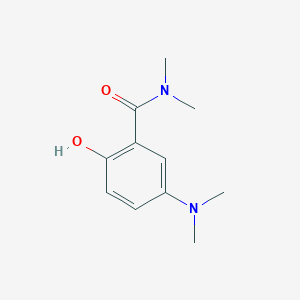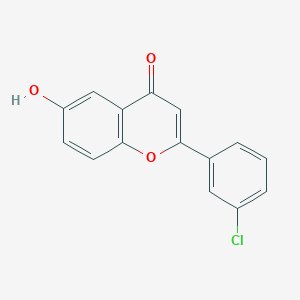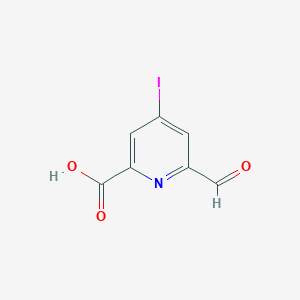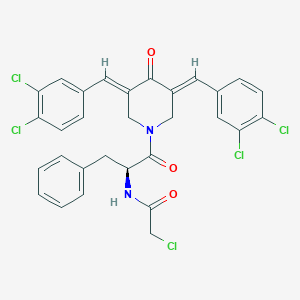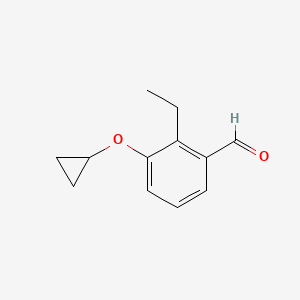
3-Cyclopropoxy-2-ethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylbenzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the overall yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: 3-Cyclopropoxy-2-ethylbenzyl alcohol.
Substitution: 3-Bromo-2-ethylbenzaldehyde.
科学的研究の応用
3-Cyclopropoxy-2-ethylbenzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
類似化合物との比較
2-Cyclopropoxy-3-ethylbenzaldehyde: Similar in structure but with different positional isomerism.
4-Cyclopropoxy-2-ethylbenzaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Cyclopropoxy-2-ethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its isomers. The presence of the cyclopropoxy group enhances its stability and makes it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-11-9(8-13)4-3-5-12(11)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3 |
InChIキー |
XDFNRBJWIHMKKS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1OC2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


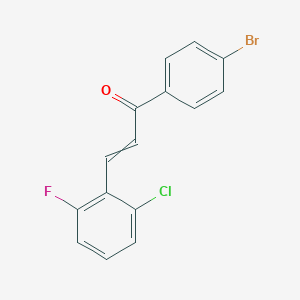
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
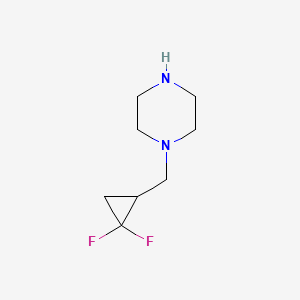
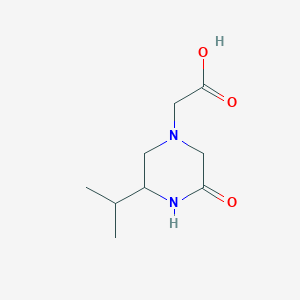
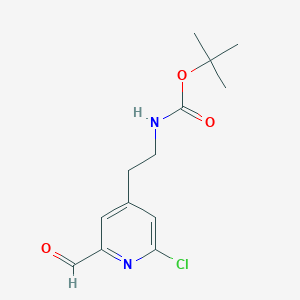
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
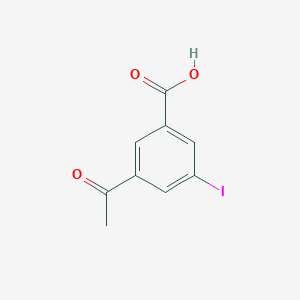
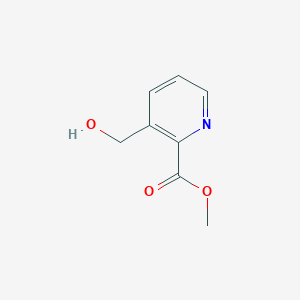
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
